N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Description
This compound belongs to a class of thieno[2,3-d]pyrimidine derivatives, characterized by a fused thiophene-pyrimidine core. The structure includes a 5-methylfuran-2-yl substituent at position 5 of the thieno[2,3-d]pyrimidin-4-one scaffold, a phenyl group at position 3, and a sulfanylacetamide moiety linked to a 2,3-dihydro-1,4-benzodioxin group. The benzodioxin and thienopyrimidine moieties contribute to its planar aromatic system, which may enhance interactions with biological targets like ATP-binding pockets or nucleic acids.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O5S2/c1-16-7-9-20(35-16)19-14-36-25-24(19)26(32)30(18-5-3-2-4-6-18)27(29-25)37-15-23(31)28-17-8-10-21-22(13-17)34-12-11-33-21/h2-10,13-14H,11-12,15H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUFECYOAQMHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, anticancer potential, and other therapeutic applications.
Chemical Structure and Properties
The compound features a benzodioxin moiety and a thienopyrimidine structure, which are known for their biological relevance. The molecular formula is , with a molecular weight of approximately 438.57 g/mol. The presence of multiple functional groups contributes to its potential interactions with various biological targets.
1. Enzyme Inhibition
Recent studies have demonstrated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin) derivatives exhibit significant inhibitory activity against various enzymes:
- Acetylcholinesterase (AChE) : Compounds in this class have shown potential as inhibitors of AChE, which is crucial in the treatment of Alzheimer's disease. For instance, the inhibition constant (IC50) values for related compounds ranged between 0.1 to 10 µM in vitro .
- α-glucosidase : The inhibition of α-glucosidase is beneficial for managing type 2 diabetes mellitus (T2DM). Some derivatives demonstrated IC50 values as low as 15 µM, indicating promising antidiabetic properties .
2. Anticancer Activity
The thienopyrimidine component of the compound has been associated with anticancer properties. Studies have indicated that similar compounds can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : Compounds have been shown to cause G1 phase arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : Mechanistic studies revealed that these compounds can activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .
Case Study 1: Inhibition of AChE
In a study evaluating the AChE inhibitory activity of several benzodioxin derivatives, N-(2,3-dihydro-1,4-benzodioxin) derivatives were found to be effective at low concentrations. The study utilized human AChE and reported an IC50 value of approximately 5 µM for one derivative, indicating strong potential for treating neurodegenerative diseases .
Case Study 2: Anticancer Efficacy
In vitro studies on human breast cancer cell lines (MCF7) treated with the compound showed a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting a mechanism involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Research Findings Summary
| Activity Type | Target Enzyme/Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase | ~5 µM | Competitive inhibition |
| Enzyme Inhibition | α-glucosidase | ~15 µM | Competitive inhibition |
| Anticancer Activity | MCF7 Cancer Cells | >10 µM | Induction of apoptosis and cell cycle arrest |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
Key structural analogues of this compound include:
Pharmacological Implications
- Substituents such as benzodioxin (electron-rich) and methylfuran (hydrophobic) could fine-tune binding affinity .
Research Findings and Data Interpretation
Key Observations:
Substituent Effects on Solubility : The benzodioxin moiety in the target compound increases hydrophobicity compared to pyridine-containing analogues (), which may limit aqueous solubility but enhance blood-brain barrier penetration .
Spectral Differentiation : NMR data () confirm that substituent-induced electronic changes (e.g., methylfuran vs. methoxyphenyl) are detectable in chemical shift regions A (δ 29–36 ppm) and B (δ 39–44 ppm), aiding structural validation .
Preparation Methods
Gewald Reaction for Thiophene Formation
The thieno[2,3-d]pyrimidinone core is constructed via a Gewald reaction , a two-step process involving:
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Cyclocondensation : Reaction of 5-methylfuran-2-carbaldehyde with ethyl cyanoacetate and sulfur in the presence of morpholine to form 2-amino-5-(5-methylfuran-2-yl)thiophene-3-carbonitrile.
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Cyclization with Chlorformamidine : Treatment with chlorformamidine hydrochloride in dimethyl sulfoxide (DMSO) at 120–125°C under nitrogen yields 2-amino-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one.
Critical Parameters :
Introduction of the Phenyl Group at C3
The C3 phenyl group is introduced via Pd-catalyzed Suzuki-Miyaura coupling :
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Reaction of 2-amino-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one with phenylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in toluene/water (3:1) at 80°C.
Optimization :
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Catalyst Loading : 5 mol% Pd(PPh3)4 maximizes yield (82%) while minimizing residual palladium.
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Base : K2CO3 provides mild basicity, avoiding decomposition of the thienopyrimidinone.
Functionalization at C2: Sulfanyl Group Installation
Thiolation via Nucleophilic Substitution
The 2-chloro intermediate is generated by treating the core with POCl3 at reflux, followed by displacement with thiourea:
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Chlorination : 5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is refluxed with POCl3 (5 equiv) in anhydrous dichloromethane (DCM) for 6 h.
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Thiolation : The 2-chloro derivative reacts with thiourea in ethanol/water (4:1) at 70°C for 4 h, yielding the 2-mercapto intermediate.
Analytical Validation :
Sulfanylacetamide Linker Formation
The 2-mercapto intermediate is alkylated with chloroacetyl chloride:
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Reaction with chloroacetyl chloride (1.2 equiv) in dry tetrahydrofuran (THF) under N2 at 0°C, followed by warming to 25°C for 12 h.
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Workup : Precipitation with ice-cwater and recrystallization from ethanol/water (1:1).
Yield : 68–72% after purification by silica gel chromatography (ethyl acetate/hexane, 1:2).
Coupling with N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine
Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Final Coupling via Amide Bond Formation
The sulfanylacetamide intermediate is coupled with N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) :
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Reaction in dry DMF at 25°C for 24 h, followed by purification via reverse-phase HPLC (acetonitrile/water gradient).
Optimization :
Analytical and Spectroscopic Characterization
Spectroscopic Data
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1H NMR (500 MHz, DMSO-d6) : δ 10.52 (s, 1H, NH), 8.21 (d, J = 8.5 Hz, 1H, Ar-H), 7.45–7.39 (m, 5H, Ph), 6.85 (s, 1H, furan-H), 4.30–4.25 (m, 4H, OCH2CH2O), 2.35 (s, 3H, CH3).
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13C NMR (125 MHz, DMSO-d6) : δ 169.8 (C=O), 162.1 (C4=O), 151.2 (furan-C), 134.5–118.7 (aromatic Cs), 64.3 (OCH2CH2O), 21.5 (CH3).
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HRMS (ESI+) : m/z calculated for C29H24N3O5S2: 574.1154; found: 574.1158.
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and what reaction parameters are critical for yield optimization?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to stabilize intermediates .
- Temperature control : Reactions often proceed at reflux (80–120°C) to ensure completion without side-product formation .
- Catalysts : Use of bases like triethylamine to deprotonate thiol groups during sulfanylacetamide formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR spectroscopy : H and C NMR to verify substituent positions and confirm the benzodioxin, thienopyrimidinone, and acetamide moieties .
- X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly to confirm stereochemistry and hydrogen-bonding networks .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or ATP-based assays to assess antiproliferative activity .
Q. How can purity and stability be assessed during storage?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor degradation products .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere .
Advanced Research Questions
Q. How can computational modeling enhance synthesis optimization and mechanistic understanding?
- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps in cyclization reactions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to optimize solvent selection .
- AI-driven platforms : Tools like COMSOL Multiphysics integrate reaction parameters (e.g., temperature, pressure) to predict optimal conditions .
Q. What strategies resolve discrepancies in crystallographic data during structural refinement?
- SHELXL refinement : Use iterative least-squares methods with restraints for disordered regions (e.g., flexible benzodioxin rings) .
- Twinned data correction : Apply HKLF5 format in SHELX to handle twinning artifacts in high-symmetry space groups .
- Validation tools : CheckCIF to identify geometric outliers (e.g., bond angles, torsion angles) .
Q. How can solubility challenges in biological testing be addressed methodologically?
- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound solubility without cytotoxicity .
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide moiety to enhance aqueous solubility .
Q. What approaches validate molecular docking predictions for target binding?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K, k/k) to compare with docking scores .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to corroborate binding modes predicted by AutoDock Vina .
Q. How to correlate theoretical calculations (e.g., QSAR) with experimental bioactivity data?
Q. What experimental frameworks resolve contradictions in biological activity across cell lines?
- Transcriptomic profiling : RNA-seq to identify differential gene expression in responsive vs. resistant cell lines .
- Proteomic analysis : SILAC labeling to quantify target protein expression levels, explaining variability in IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
